Roslin 2

概要

説明

準備方法

合成経路と反応条件

Roslin-2 の合成は、ベンジルアミンとヘキサメチレンテトラミンを臭化水素酸の存在下で反応させることから始まります。 この反応は中間体の形成を経て進行し、その後、臭素の添加により最終生成物に変換されます 。

工業的製造方法

Roslin-2 の工業的製造は、同様の合成経路に従いますが、大規模生産に最適化されています。反応条件は、最終生成物の高収率と高純度を確保するために慎重に制御されます。 この化合物は通常、結晶性固体として製造され、安定性を維持するために低温で保管されます 。

化学反応の分析

反応の種類

Roslin-2 は、次のようないくつかの種類の化学反応を起こします。

酸化: Roslin-2 は、特定の条件下で酸化されて様々な酸化生成物を生成します。

還元: この化合物は、対応するアミン誘導体に還元できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: Roslin-2 の様々な酸化誘導体。

還元: Roslin-2 のアミン誘導体。

科学研究への応用

Roslin-2 は、次のような幅広い科学研究への応用があります。

がん研究: Roslin-2 は、がん細胞でしばしば不活性化される腫瘍抑制タンパク質である p53 を活性化するために使用されます。

細胞シグナル伝達研究: この化合物は、焦点接着キナーゼと p53 の相互作用を研究するために使用され、がんの進行に関与する細胞シグナル伝達経路に関する洞察を提供します.

創薬: Roslin-2 は、p53 経路を標的とする新しい抗がん剤の開発のためのリード化合物として役立ちます.

生物学研究: この化合物は、細胞生存率、クローン形成能、遺伝子発現に対する影響を研究するために、様々な生物学的アッセイで使用されます.

科学的研究の応用

Cancer Therapy

Roslin 2 has been identified as a promising agent in cancer research due to its ability to reactivate p53, a crucial protein involved in regulating the cell cycle and preventing tumor formation.

- Mechanism of Action :

- Case Studies :

Genetic Engineering

The Roslin Institute has utilized advanced gene editing techniques, including CRISPR, to develop genetically modified animals that exhibit disease resistance. While not directly related to this compound, the methodologies employed in these studies highlight the broader implications of compounds like this compound in genetic research.

- Applications in Livestock :

- The development of pigs resistant to porcine reproductive and respiratory syndrome (PRRS) showcases the potential for using genetic modifications to improve livestock health and productivity. Such advancements may be complemented by compounds like this compound that enhance cellular responses to stressors .

Table 1: Efficacy of this compound in Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect on Viability | Effect on Clonogenicity | Notes |

|---|---|---|---|---|

| HCT116 | 111 | Decreased | Inhibited | Reactivates p53 |

| MCF-7 | 333 | Decreased | Inhibited | Induces apoptosis |

| Other Cancer Cells | Varies | Varies | Varies | Further studies needed |

Table 2: Comparison of Genetic Engineering Techniques at the Roslin Institute

| Technique | Description | Applications |

|---|---|---|

| CRISPR | Gene editing technology for precise modifications | Disease-resistant livestock |

| Gene Sequencing | Mapping genomes for trait identification | Enhancing production traits in pigs |

| Cloning | Creating genetically identical organisms | Research on developmental biology |

作用機序

Roslin-2 は、焦点接着キナーゼと p53 の相互作用を阻害することでその効果を発揮します。 この阻害は、p53 の転写活性を回復させ、p21、MDM2、Bax などの p53 依存性遺伝子の活性化につながります 。これらの遺伝子は、細胞周期制御、アポトーシス、DNA 修復において重要な役割を果たします。 Roslin-2 は、p53 を活性化することで、アポトーシスを誘導し、がん細胞の増殖を阻害することができます 。

類似化合物との比較

類似化合物

Nutlin-3: p53 と MDM2 の相互作用を阻害することにより、p53 を活性化する別の低分子化合物。

RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): p53 に結合してその分解を防ぐ化合物。

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis): 変異 p53 の機能を回復させる分子.

Roslin-2 の独自性

Roslin-2 は、焦点接着キナーゼと p53 の相互作用を特異的に阻害するという点で独自性を持っています。これは、他の p53 活性化剤とは異なるメカニズムです。 この独自の作用機序により、Roslin-2 は、p53 経路を研究し、標的とするがん治療法を開発するための貴重なツールとなっています 。

生物活性

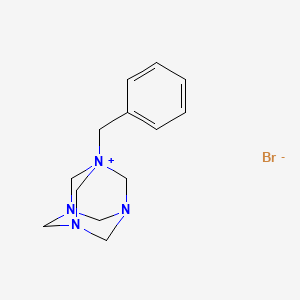

Roslin 2, also known as 1-benzyl-3,5,7-triaza-1-azoniaadamantane bromide, is a compound recognized for its role as a p53 reactivator . Its chemical formula is C13H19BrN4, and it has a CAS number of 29574-21-8. This compound is particularly significant in cancer research due to its ability to restore the activity of the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and preventing cancer formation.

The primary mechanism by which this compound exerts its biological activity involves disrupting the interaction between focal adhesion kinase (FAK) and p53. By interrupting this binding, this compound enhances the transcriptional activity of p53, leading to increased expression of genes associated with cell cycle arrest and apoptosis, such as p21 , Mdm2 , and Bax . This targeted action makes this compound a promising candidate for therapeutic development, especially in tumors with wild-type p53 .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly decrease cancer cell viability and clonogenicity in a p53-dependent manner. The compound was shown to enhance the expression of p21 and Mdm2, which are critical for mediating the effects of p53 reactivation. The following table summarizes key findings from in vitro experiments:

| Study Focus | Findings |

|---|---|

| Cell Viability | Decreased viability in cancer cells with functional p53 |

| Clonogenicity | Reduced clonogenic potential in treated cells |

| Gene Expression | Increased levels of p21 and Mdm2 |

Case Studies

- Breast Cancer Cell Lines : In studies involving breast cancer cell lines with wild-type p53, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound's ability to activate downstream targets of p53 was confirmed through quantitative PCR assays.

- Lung Cancer Models : In lung cancer models, this compound demonstrated efficacy in reducing tumor growth by promoting apoptosis through enhanced p53 activity. This was evidenced by increased levels of pro-apoptotic markers.

Comparative Analysis with Other Compounds

This compound exhibits unique characteristics compared to other known p53 reactivators. Below is a comparison table highlighting its distinct mechanism:

| Compound Name | Mechanism/Activity | Unique Features |

|---|---|---|

| Nutlin-3 | Inhibits MDM2-p53 interaction | Stabilizes p53 but does not restore its function |

| RITA | Reactivates mutant p53 by disrupting MDM2 binding | Targets mutant forms of p53 |

| PRIMA-1 | Restores wild-type conformation to mutant p53 | Focuses on structural restoration |

| This compound | Disrupts FAK-p53 interaction | Specific targeting of FAK enhances transcriptional activity |

特性

IUPAC Name |

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMKPGPWDHCYCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29574-21-8 | |

| Record name | 29574-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by this compound treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []

Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:

- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []

- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。